4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxybicyclo[520]nona-1,4,6-trien-3-one is a bicyclic compound characterized by its unique structural framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one typically involves the use of advanced organic synthesis techniques. One common method involves the use of a rhodium(I) complex as a catalyst. This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as the inhibition of certain enzymes or the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: Known for its biological activity and use in asymmetric catalysis.
Bicyclo[4.3.0]nonane: Commonly found in terpenoid structures and used in medicinal chemistry.
Uniqueness
4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one is unique due to its specific structural features and the potential for diverse applications in various fields. Its ability to undergo a wide range of chemical reactions and its potential therapeutic properties make it a compound of significant interest .
Properties
CAS No. |
67213-05-2 |
---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
4-methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one |
InChI |
InChI=1S/C10H10O2/c1-12-10-5-4-7-2-3-8(7)6-9(10)11/h4-6H,2-3H2,1H3 |
InChI Key |
YEDYXCOLJHJNKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C2CCC2=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.